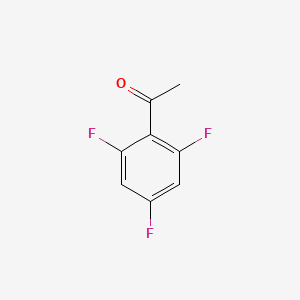

2',4',6'-Trifluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJSZHCBWFPSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380291 | |

| Record name | 2',4',6'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51788-77-3 | |

| Record name | 2',4',6'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,6-trifluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2',4',6'-Trifluoroacetophenone: A Core Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2',4',6'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its unique structural and electronic properties, imparted by the three fluorine atoms on the phenyl ring, make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the aromatic ring and the adjacent ketone functional group, opening up diverse synthetic possibilities.[2]

Physicochemical Properties

This compound is typically a colorless to light orange or yellow clear liquid at room temperature.[4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51788-77-3 | [1] |

| Molecular Formula | C₈H₅F₃O | [1] |

| Molecular Weight | 174.12 g/mol | [1] |

| Boiling Point | 190 °C | [3][5] |

| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.473 | [3] |

| Purity | Typically >97% or >98.0% (GC) | [4][6] |

| Storage | Sealed in dry, Room Temperature | [3][5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.[4] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 1,3,5-trifluorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

While a specific detailed protocol for 2',4',5-trifluoroacetophenone synthesis is available, a similarly detailed public domain protocol for the 2',4',6'-isomer is not readily found in the initial search results. However, a general procedure for Friedel-Crafts acylation of a related compound, 1,2,4-trifluorobenzene, can be adapted.

Example Protocol for a Related Trifluoroacetophenone Isomer:

-

Reaction Setup: To a mixture of aluminum chloride (7.6 mol) and 1,2,4-trifluorobenzene (3.03 mol) in a jacketed flask, acetyl chloride (5.5 mol) is added dropwise, ensuring the temperature does not exceed 40°C.[7]

-

Reaction Execution: The reaction mixture is then heated to an internal temperature of 135°C and stirred for approximately one hour.[7]

-

Work-up: The hot reaction mixture is poured onto ice (approximately 10 kg) and stirred for 45 minutes. The phases are separated, and the aqueous phase is extracted multiple times with dichloromethane.[7]

-

Purification: The combined organic phases are treated with sodium hydrogen carbonate and sodium sulfate, filtered, and the solvent is removed by distillation. The residue is then distilled under vacuum to yield the product.[7] A yield of 57.1% was reported for 2,4,5-trifluoroacetophenone using this method.[7]

Chemical Reactivity and Synthetic Applications

The presence of the carbonyl group and the trifluorinated phenyl ring makes this compound a versatile substrate for a variety of chemical transformations.

Key Reactions:

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, introducing a chiral center for further stereoselective synthesis.[2]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.[2]

-

Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations to form more complex carbon skeletons.[2]

References

- 1. scbt.com [scbt.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. alfa-industry.com [alfa-industry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 51788-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to 2',4',6'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4',6'-Trifluoroacetophenone is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the presence of three fluorine atoms on the aromatic ring, make it a valuable building block for the synthesis of complex molecules with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₅F₃O, is an aromatic ketone. The structure consists of an acetophenone core substituted with three fluorine atoms at the 2', 4', and 6' positions of the phenyl ring.

Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 51788-77-3 | [1] |

| Molecular Formula | C₈H₅F₃O | [1] |

| Molecular Weight | 174.12 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 190 °C | [2] |

| Purity | >98.0% | [3] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

MS (Mass Spectrometry):

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available in search results |

Synthesis

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.[4] This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene

This protocol is a general procedure adapted from the synthesis of similar fluoroacetophenones and should be optimized for specific laboratory conditions.[5][6]

Materials:

-

1,3,5-Trifluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride and anhydrous dichloromethane.

-

Addition of Reactants: The mixture is cooled in an ice bath. A solution of acetyl chloride in anhydrous dichloromethane is added dropwise via the dropping funnel. Following this, a solution of 1,3,5-trifluorobenzene in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[2] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins. This compound serves as a key intermediate in the synthesis of a variety of fluorinated compounds for pharmaceutical and agrochemical applications.

Key Applications:

-

Synthesis of Bioactive Molecules: It is a versatile building block for creating more complex molecules where the trifluorophenyl moiety can act as a pharmacophore or a key structural element.[2]

-

Medicinal Chemistry: The trifluoromethyl groups enhance the stability and lipophilicity of compounds, making it useful in designing fluorinated drugs with improved pharmacokinetic properties.

-

Agrochemicals: It is used in the synthesis of novel pesticides and herbicides.

-

Materials Science: It finds applications in the development of advanced materials, including polymers and coatings, where its properties can improve performance and durability.

As this compound is a synthetic intermediate, there are no known signaling pathways directly associated with it. Its significance lies in its utility for creating novel drug candidates that may interact with various biological pathways.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

Hazard Summary:

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Inhalation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye, and face protection.

-

Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. | Chem-Supply | Australia [shop.chemsupply.com.au]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis of 1-(2,4,6-trifluorophenyl)ethanone

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Synthesis of 1-(2,4,6-trifluorophenyl)ethanone

This document provides a detailed overview of the primary synthetic routes for producing 1-(2,4,6-trifluorophenyl)ethanone, a key intermediate in various chemical syntheses. The guide focuses on two principal and effective methodologies: Friedel-Crafts Acylation and the Grignard Reagent reaction. For each method, this paper outlines the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data.

Method 1: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[1][2] It involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst.[1] For the synthesis of 1-(2,4,6-trifluorophenyl)ethanone, this involves the acylation of 1,3,5-trifluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, typically catalyzed by aluminum chloride (AlCl₃).[2][3][4]

Reaction Scheme & Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst (AlCl₃) activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich aromatic ring of 1,3,5-trifluorobenzene. Subsequent deprotonation of the resulting intermediate re-establishes aromaticity and yields the final ketone product.[1]

References

An In-depth Technical Guide to 2',4',6'-Trifluoroacetophenone (CAS 51788-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4',6'-Trifluoroacetophenone, a halogenated aromatic ketone, is a pivotal building block in the synthesis of a diverse array of complex molecules. Its unique electronic properties, imparted by the three fluorine atoms on the phenyl ring, render it a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, spectroscopic data, and key applications in medicinal chemistry and materials science. Particular emphasis is placed on its role as a precursor to bioactive compounds, including kinase inhibitors and antifungal agents.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] The presence of the trifluoromethyl group significantly influences its reactivity and solubility in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51788-77-3 | [2][3][4] |

| Molecular Formula | C₈H₅F₃O | [2][3][5] |

| Molecular Weight | 174.12 g/mol | [2][3][4] |

| IUPAC Name | 1-(2,4,6-trifluorophenyl)ethanone | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 190 °C | [1] |

| Density | 1.34 g/cm³ | [1] |

| Refractive Index (n20D) | 1.47 | [1] |

| Purity | ≥97% | [4] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents like ether, acetone, and benzene. | [6] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3,5-trifluorobenzene.

Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene

This method involves the reaction of 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The fluorine atoms deactivate the aromatic ring, necessitating potent reaction conditions for successful acylation.[2]

Experimental Protocol: Friedel-Crafts Acylation

-

Materials: 1,3,5-Trifluorobenzene, Acetyl Chloride, Anhydrous Aluminum Chloride, Dichloromethane (anhydrous), Hydrochloric Acid (concentrated), Ice, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition of acetyl chloride is complete, add 1,3,5-trifluorobenzene (1.0 eq) dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm. A multiplet (likely a triplet of triplets) for the two aromatic protons (CH) in the region of δ 7.0-7.5 ppm. |

| ¹³C NMR | A signal for the methyl carbon (CH₃) around δ 26-30 ppm. A signal for the carbonyl carbon (C=O) around δ 190-195 ppm. Multiple signals for the aromatic carbons, with characteristic C-F couplings. The carbon attached to the acetyl group would be a singlet, while the fluorine-bearing carbons would show large one-bond C-F coupling constants. |

| ¹⁹F NMR | Two signals are expected for the two different fluorine environments (ortho and para to the acetyl group). The chemical shifts would likely be in the range of -100 to -120 ppm relative to CFCl₃. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 174. A prominent fragment ion at m/z 159 corresponding to the loss of a methyl radical (•CH₃). Another significant fragment at m/z 131 due to the loss of an acetyl radical (•COCH₃). |

| FTIR (cm⁻¹) | A strong absorption band for the carbonyl (C=O) stretch around 1700-1720 cm⁻¹. C-F stretching vibrations in the region of 1100-1300 cm⁻¹. Aromatic C=C stretching bands between 1400-1600 cm⁻¹. C-H stretching and bending vibrations. |

Reactivity and Applications in Synthesis

The electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of both the aromatic ring and the ketone functional group. This makes this compound a versatile precursor for a variety of chemical transformations.

Key Reactions

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, introducing a chiral center for further stereoselective syntheses.[2]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.[2]

-

Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations to form more complex carbon skeletons.[2]

Applications in Drug Development and Agrochemicals

The incorporation of fluorine atoms into bioactive molecules can enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a key starting material for the synthesis of various fluorinated compounds with potential therapeutic and agricultural applications.

-

Kinase Inhibitors: This compound can be utilized in the synthesis of novel kinase inhibitors, which are a critical class of drugs for cancer therapy. The trifluorophenyl moiety can interact with specific residues in the kinase active site, potentially leading to enhanced potency and selectivity.

-

Antifungal Agents: In agriculture, there is a continuous need for new and effective antifungal agents. The trifluoromethyl group is known to enhance the antifungal activity of various compounds. This compound provides a scaffold for the development of new fungicides to protect crops from fungal diseases.

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are designed to interact with various biological targets. For instance, kinase inhibitors derived from this compound would target specific protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural and electronic properties, conferred by the trifluorinated phenyl ring, make it an attractive starting material for the construction of complex, biologically active molecules. The synthetic protocols and data presented in this guide are intended to support researchers and developers in harnessing the full potential of this important compound for the advancement of science and technology.

References

The Synthetic Chemist's Gateway to Trifluoromethyl Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Among the various trifluoromethylated functionalities, trifluoromethyl ketones (TFMKs) have emerged as particularly valuable synthons and pharmacophores. Their unique electronic properties make them potent enzyme inhibitors, mimicking the tetrahedral transition state of peptide bond hydrolysis. This technical guide provides an in-depth overview of the synthesis of trifluoromethyl ketones, detailed experimental protocols, and their applications in drug discovery.

Core Synthetic Strategies

The preparation of trifluoromethyl ketones can be broadly categorized into several key approaches, primarily involving the trifluoromethylation of common organic functional groups. The most prevalent starting materials include carboxylic acids, esters, aldehydes, and aryl boronic acids.

From Carboxylic Acids

The direct conversion of carboxylic acids to trifluoromethyl ketones is a highly attractive and atom-economical approach. Several methods have been developed to achieve this transformation.

One notable method involves the activation of enolizable carboxylic acids with a strong base, such as lithium diisopropylamide (LDA), to form an enediolate. This intermediate is then trifluoroacetylated with a reagent like ethyl trifluoroacetate (EtO₂CCF₃). Upon acidic workup, the resulting β-keto ester undergoes spontaneous decarboxylation to yield the desired trifluoromethyl ketone.[1][2] This method is operationally simple and utilizes readily available and inexpensive reagents.

Another effective procedure utilizes trifluoroacetic anhydride (TFAA) and a base, such as pyridine, to convert carboxylic acids to TFMKs.[3] The reaction is believed to proceed through a mixed anhydride intermediate. For more hindered substrates, conducting the reaction in toluene at elevated temperatures has been shown to improve yields.[3]

A more recent, metal-free approach employs fluoroarenes to mediate the trifluoromethylation of carboxylic acids. The fluoroarene activates the carboxylic acid and generates the trifluoromethyl anion in situ.[4]

Table 1: Synthesis of Trifluoromethyl Ketones from Carboxylic Acids

| Substrate (Carboxylic Acid) | Reagents and Conditions | Yield (%) | Reference |

| 3,3-Dimethyl-3-(3,4-dibromophenyl)propanoic acid | TFAA, Pyridine, Toluene, 60-65 °C, 4 h | 97 | [5] |

| Phenylacetic acid | LDA, EtO₂CCF₃, THF, -78 °C to rt | 85 | [2] |

| 2-Phenylpropionic acid | LDA, EtO₂CCF₃, THF, -78 °C to rt | 82 | [2] |

| Cyclohexanecarboxylic acid | LDA, EtO₂CCF₃, THF, -78 °C to rt | 75 | [2] |

| Benzoic Acid | TMSCF₃, TFAA, DMAP, CsF, PhOMe, 120°C, 15h | High | [6] |

-

Reaction Setup: To a stirred slurry of 3,3-dimethyl-3-(3,4-dibromophenyl)propanoic acid (1.0 equiv) in toluene, add trifluoroacetic anhydride (4.5 equiv).

-

Reagent Addition: Add pyridine (6.0 equiv) dropwise via syringe over 5 minutes, maintaining the internal temperature below 40 °C.

-

Heating: Heat the reaction mixture using a heating mantle for 4 hours, maintaining the internal temperature at 60-65 °C.

-

Workup: Cool the reaction mixture to 2 °C in an ice-water bath. Quench the reaction by the slow addition of water, keeping the temperature below 20 °C.

-

Extraction: Separate the organic layer and wash sequentially with 1 N HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

From Esters

The conversion of esters to trifluoromethyl ketones is another widely employed method. This transformation is typically achieved via nucleophilic trifluoromethylation.

A common approach involves the use of the Ruppert-Prakash reagent (TMSCF₃) with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a trifluoromethyl anion equivalent.[7] This nucleophile then adds to the ester carbonyl, and subsequent hydrolysis of the intermediate silyl ether affords the trifluoromethyl ketone.

More recently, the use of fluoroform (HCF₃), a potent greenhouse gas, has been developed as an inexpensive and readily available source of the trifluoromethyl group. In the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a glyme solvent, fluoroform can effectively trifluoromethylate a variety of esters in good to excellent yields.[1][2][6][8]

Table 2: Synthesis of Trifluoromethyl Ketones from Esters

| Substrate (Ester) | Reagents and Conditions | Yield (%) | Reference |

| Methyl 2-naphthoate | HCF₃, KHMDS, triglyme, -40 °C, 4 h | 71 | [6] |

| Methyl 4-chlorobenzoate | HCF₃, KHMDS, triglyme, -40 °C, 4 h | 63 | [6] |

| Methyl 4-tert-butylbenzoate | HCF₃, KHMDS, triglyme, -40 °C, 4 h | 92 | [6] |

| Methyl cyclohexanecarboxylate | HCF₃, KHMDS, triglyme, -40 °C, 4 h | 55 | [6] |

| Ethyl benzoate | TMSCF₃, CsF, DME, rt, 12 h | 85 | [4] |

-

Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve methyl 2-naphthoate (1.0 equiv) in triglyme.

-

Cooling: Cool the solution to -40 °C in a dry ice/acetonitrile bath.

-

Reagent Addition: Add potassium hexamethyldisilazide (KHMDS) (2.0 equiv) to the cooled solution.

-

Trifluoromethylation: Bubble fluoroform (HCF₃) gas (1.1 equiv) through the reaction mixture for a specified time.

-

Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution at -40 °C.

-

Workup and Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

From Aldehydes

The trifluoromethylation of aldehydes provides access to α-trifluoromethyl alcohols, which can be subsequently oxidized to the corresponding ketones. However, direct methods for the conversion of aldehydes to trifluoromethyl ketones are also available.

One such method involves a copper-catalyzed trifluoromethylation of aldehydes using a trifluoromethyl source like (bpy)Cu(CF₃)₃ in the presence of a silane and an oxidant.[4] This reaction is proposed to proceed through a Cu(II)-mediated trifluoromethylation of an acyl radical intermediate.

-

Reaction Setup: In a reaction tube, combine the aldehyde (1.0 equiv), (bpy)Cu(CF₃)₃ (1.2 equiv), and K₂S₂O₈ (2.0 equiv).

-

Solvent and Reagent Addition: Add aqueous acetone and then triethylsilane (Et₃SiH) (2.0 equiv).

-

Reaction: Stir the mixture at room temperature for the specified time.

-

Workup and Extraction: Quench the reaction with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

From Aryl Boronic Acids

Palladium-catalyzed cross-coupling reactions of aryl boronic acids with a trifluoroacetylating agent offer a versatile route to aryl trifluoromethyl ketones.

A recently developed method utilizes N-phenyl-N-tosyltrifluoroacetamide as a novel trifluoroacetylation reagent.[9] The reaction proceeds smoothly in the presence of a palladium catalyst and a suitable ligand, tolerating a wide range of functional groups.

-

Reaction Setup: In a glovebox, charge a Schlenk tube with the arylboronic acid (1.0 equiv), N-phenyl-N-tosyltrifluoroacetamide (1.2 equiv), Pd(dba)₂ (0.05 equiv), (o-MeOC₆H₄)₃P (0.1 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add anhydrous dioxane to the tube.

-

Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Applications in Drug Development: Trifluoromethyl Ketones as Enzyme Inhibitors

The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of a TFMK highly electrophilic. This property is central to their mechanism of action as enzyme inhibitors, particularly for proteases. TFMKs are excellent transition-state analog inhibitors, forming stable, covalent adducts with nucleophilic residues in the enzyme's active site.[10]

Inhibition of Serine and Cysteine Proteases

Serine and cysteine proteases are crucial drug targets for a multitude of diseases, including viral infections, cancer, and inflammatory disorders. The catalytic mechanism of these enzymes involves the nucleophilic attack of a serine or cysteine residue on the carbonyl carbon of a substrate's peptide bond, leading to a tetrahedral intermediate.

Trifluoromethyl ketones effectively mimic this tetrahedral intermediate. The electrophilic carbonyl carbon of the TFMK is readily attacked by the active site serine or cysteine, forming a stable hemiketal or hemithioketal, respectively.[10] This covalent modification inactivates the enzyme.

Clinical Significance

The utility of trifluoromethyl ketones in drug development is exemplified by several compounds that have entered clinical trials. For instance, peptidyl trifluoromethyl ketones have been developed as potent and orally active inhibitors of human leukocyte elastase, a serine protease implicated in inflammatory diseases.[11] One such compound, ZD8321, has undergone clinical evaluation.[11]

Furthermore, trifluoromethyl ketones have been designed as inhibitors for viral proteases, such as the SARS-CoV 3CL protease, a cysteine protease essential for viral replication.[10] The development of potent and selective TFMK-based inhibitors continues to be an active area of research in the pursuit of novel therapeutics. While no TFMK-containing drugs have been FDA approved as of recent reviews, their presence in clinical candidates highlights their potential.[12][13][14]

Conclusion

Trifluoromethyl ketones are a versatile and highly valuable class of compounds in modern organic synthesis and medicinal chemistry. The synthetic methodologies for their preparation are continually evolving, offering increasingly efficient and practical routes from readily available starting materials. Their potent and often reversible covalent inhibition of key enzyme classes, such as serine and cysteine proteases, positions them as privileged scaffolds in the design of novel therapeutics. This guide provides a foundational understanding of the synthesis and application of TFMKs, intended to empower researchers and drug development professionals in their pursuit of innovative chemical entities.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 5. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]

- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 9. Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent [organic-chemistry.org]

- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mhc.cpu.edu.cn [mhc.cpu.edu.cn]

The Strategic Role of Fluorine in Modifying Acetophenone Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of how fluorine substitution modifies the chemical reactivity of acetophenone, a versatile and widely used chemical scaffold. By delving into the fundamental electronic effects, impact on key reactive sites, and specific reaction protocols, this document serves as a resource for professionals leveraging fluorination to fine-tune molecular properties for targeted applications, particularly in drug discovery and development.

Introduction: The Power of Fluorine

Acetophenone, with its simple aromatic ketone structure, is a fundamental building block in organic synthesis. However, the strategic incorporation of fluorine atoms onto its phenyl ring or acetyl group dramatically alters its physicochemical properties and chemical reactivity. Fluorine, being the most electronegative element, imparts unique electronic characteristics that can enhance metabolic stability, modulate lipophilicity, and increase the binding affinity of drug candidates.[1][2][3] Understanding the nuanced effects of fluorination on acetophenone's reactivity is crucial for designing novel synthetic pathways and developing next-generation pharmaceuticals and advanced materials.[4]

This guide will explore the inductive and resonance effects of fluorine, its influence on the reactivity of both the carbonyl group and the α-carbon, and provide detailed experimental protocols for key transformations.

The Dual Nature of Fluorine's Electronic Effects

The influence of fluorine on the acetophenone scaffold is primarily governed by a combination of its strong inductive effect and a weaker, opposing resonance effect.

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is the dominant electronic influence, deactivating the ring towards electrophilic substitution and increasing the acidity of nearby protons.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density. While this effect is present, it is significantly weaker than the inductive withdrawal for fluorine compared to other halogens.

The net result is a strong electron-withdrawing character, which profoundly impacts the molecule's reactivity. These effects can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.

Data Presentation: Hammett Substituent Constants

The table below summarizes the Hammett constants for fluorine and other relevant groups, illustrating their electron-donating or -withdrawing properties at the meta and para positions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| (Data compiled from multiple sources on Hammett constants)[5][6][7] |

Impact on Carbonyl Group Reactivity: Enhanced Electrophilicity

The primary consequence of fluorine's electron-withdrawing nature on the carbonyl group is an increase in its electrophilicity. By pulling electron density away from the phenyl ring and, subsequently, the carbonyl carbon, fluorine makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles.

This enhanced reactivity is fundamental to a variety of crucial synthetic transformations, including:

-

Grignard additions

-

Wittig reactions

-

Reductive aminations

-

Formation of hydrates and acetals

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Caption: Nucleophilic addition to a fluorinated acetophenone.

Impact on α-Carbon Reactivity: Acidity and Enolate Formation

Fluorine's inductive effect also extends to the α-carbon of the acetyl group, significantly increasing the acidity of the α-hydrogens. This makes deprotonation by a base more favorable, leading to the formation of a resonance-stabilized enolate intermediate.

The enhanced acidity of the α-hydrogens is a critical feature, as the resulting enolate is a powerful nucleophile that can participate in a wide range of bond-forming reactions, including:

-

Alkylation

-

Acylation

-

Aldol condensations

Data Presentation: Acidity of Substituted Acetophenones

The pKa values below demonstrate the increased acidity of the α-hydrogens in the presence of electron-withdrawing groups. A lower pKa value indicates a stronger acid.

| Substituent (para) | pKa |

| -OCH₃ | 19.0 |

| -H | 18.4 |

| -F | 18.5 |

| -Cl | 18.1 |

| -Br | 18.0 |

| -NO₂ | 16.7 |

| (Source: pKa values determined by studying rates of halogenation)[8][9] |

Keto-Enol Tautomerism

The formation of the enolate proceeds via the keto-enol tautomerism, an equilibrium between the ketone form and the enol form (a molecule with a C=C double bond and an -OH group).[10][11] While the equilibrium for simple ketones heavily favors the keto form, the presence of fluorine can influence this balance.[11] The enol or the enolate is the key reactive intermediate for α-carbon functionalization.

Caption: Keto-enol tautomerism and enolate formation.

Key Experimental Protocols

The modified reactivity of fluorinated acetophenones is exploited in numerous synthetic procedures. Below are representative protocols for key transformations.

A. α-Fluorination of Acetophenone Derivatives

This method introduces a fluorine atom at the α-position of the ketone, creating α-fluoroketone derivatives which are valuable synthetic intermediates.

Data Presentation: Hypervalent Iodine-Promoted α-Fluorination

| Step | Procedure |

| 1. Reactants | In a reaction vessel, combine the acetophenone derivative, an iodosylarene (e.g., iodosylbenzene), and triethylamine pentahydrofluoride (TEA·5HF). |

| 2. Solvent | Use a suitable solvent such as 1,2-dichloroethane (DCE). |

| 3. Conditions | Heat the reaction mixture at 60 °C under mild conditions. |

| 4. Reaction | The reaction proceeds via the enolization of the acetophenone followed by substitution with fluoride ions. The hypervalent iodine reagent promotes the reaction. |

| 5. Work-up | After the reaction is complete, quench the mixture and perform a standard aqueous work-up followed by extraction with an organic solvent. |

| 6. Purification | Purify the crude product using column chromatography to yield the α-fluoroketone. |

| (This protocol is based on the method described by Kitamura et al.)[12][13] |

B. Synthesis of Fluoroacetophenones via Friedel-Crafts Acylation

This is a classic and widely used method for preparing aromatic ketones, including fluorinated acetophenones.[14]

Data Presentation: Friedel-Crafts Acylation of Fluorobenzene

| Step | Procedure |

| 1. Catalyst Prep | In a reaction flask equipped with a reflux condenser and an addition funnel, suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an excess of the aromatic substrate (e.g., fluorobenzene), which also serves as the solvent. |

| 2. Acylating Agent | Cool the mixture in an ice bath. Add the acylating agent (e.g., acetyl chloride) dropwise from the addition funnel, maintaining a low temperature. |

| 3. Reaction | After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for a specified time to drive the reaction to completion. |

| 4. Quenching | Cautiously pour the cooled reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. |

| 5. Extraction | Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). |

| 6. Washing/Drying | Combine the organic extracts and wash sequentially with water, a dilute base solution (e.g., NaHCO₃), and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). |

| 7. Purification | Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization to obtain the desired fluoroacetophenone isomer. |

| (This is a generalized protocol for Friedel-Crafts acylation.)[14] |

Applications in Drug Discovery and Development

The unique properties imparted by fluorine make fluorinated acetophenones highly valuable intermediates in the synthesis of pharmaceuticals.[4]

-

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic "soft spots," increasing the drug's half-life and bioavailability.[2]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[1][2]

-

Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonds) with protein targets, thereby increasing the binding affinity and potency of a drug.[3]

The workflow often involves using a fluorinated acetophenone as a starting scaffold, which is then elaborated through various chemical reactions to build the final active pharmaceutical ingredient (API).

Caption: Synthetic workflow from a fluorinated acetophenone intermediate.

Conformational and Spectroscopic Effects

The presence of fluorine, particularly at the ortho position, can impose significant conformational constraints. Studies using NMR spectroscopy have revealed that 2'-fluoroacetophenone derivatives overwhelmingly prefer an s-trans conformation, where the fluorine atom and the carbonyl oxygen are oriented away from each other.[15] This preference is driven by the electrostatic repulsion between the polar C-F and C=O bonds.[15] This conformational locking is evidenced by the observation of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings in their NMR spectra, a phenomenon that occurs when the coupled nuclei are held in close spatial proximity.[15][16] This controlled conformation can be a powerful tool in drug design for pre-organizing a molecule for optimal binding to its biological target.

Conclusion

Fluorine substitution is a powerful strategy for modifying the reactivity of acetophenone, providing chemists with a versatile tool to enhance its utility in synthesis. The strong electron-withdrawing nature of fluorine activates the carbonyl group for nucleophilic addition and increases the acidity of α-hydrogens, facilitating enolate formation and subsequent functionalization. These predictable and potent electronic effects, combined with beneficial influences on metabolic stability and binding affinity, solidify the role of fluorinated acetophenones as privileged intermediates in the fields of organic synthesis and drug development. A thorough understanding of these principles is essential for researchers aiming to harness the unique properties of fluorine to create novel and effective chemical entities.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. researchgate.net [researchgate.net]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]

- 13. Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

2',4',6'-Trifluoroacetophenone literature review

An In-depth Technical Guide to 2',4',6'-Trifluoroacetophenone

Introduction

This compound is a fluorinated aromatic ketone that serves as a crucial building block in organic synthesis.[1][2] Its chemical structure, featuring a trifluorinated phenyl ring attached to an acetyl group, imparts unique reactivity and physicochemical properties.[2][3] These characteristics make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4] The presence of three fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, enhancing its utility in medicinal chemistry for creating compounds with improved metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 51788-77-3 | [2][3] |

| Molecular Formula | C₈H₅F₃O | [2][3] |

| Molecular Weight | 174.12 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2][3] |

| Boiling Point | 190 °C | [2][5] |

| Density | 1.34 g/cm³ | [2][5] |

| Refractive Index (n20D) | 1.47 | [2] |

| Purity | ≥ 97-98% (GC) | [2][6] |

| Storage Conditions | 2 - 8 °C, Sealed in dry, Room Temperature | [2][3] |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,3,5-trifluorobenzene. This classic electrophilic aromatic substitution reaction is a cornerstone for the preparation of aryl ketones.[1] Another potential, though less detailed in the context of this specific molecule, is the Grignard reaction.

Friedel-Crafts Acylation

In this method, 1,3,5-trifluorobenzene is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[7][8] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich trifluorinated aromatic ring.[8][9]

Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene (Adapted for 1,3,5-Trifluorobenzene)

The following is a generalized protocol adapted from a similar synthesis.[10] Researchers should optimize conditions for their specific needs.

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of 1,3,5-trifluorobenzene and a stoichiometric excess of aluminum chloride (AlCl₃) is prepared. The reaction can be run neat or with a suitable solvent like 1,2-dichloroethane.[8][10]

-

Addition of Acylating Agent: Acetyl chloride is added dropwise to the stirred mixture. The temperature should be controlled, as the reaction is exothermic.[10][11]

-

Reaction: After the addition is complete, the mixture is heated to drive the reaction to completion. Reaction times and temperatures can vary but may be in the range of 1-2 hours at elevated temperatures (e.g., 60-140°C).[10][11]

-

Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto ice.[10] This hydrolyzes the aluminum chloride complexes. The aqueous and organic layers are separated.

-

Extraction and Neutralization: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic phases are washed with a solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.[10]

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[10]

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[10]

Grignard Reaction

An alternative synthetic strategy involves the use of a Grignard reagent.[12] This would typically involve the reaction of a trifluorophenylmagnesium halide with an acetylating agent like acetic anhydride or N,N-dimethylacetamide.[13][14]

Experimental Protocol: Grignard Reaction (Generalized)

This is a general procedure for Grignard reactions to form ketones and must be adapted and optimized for the specific synthesis of this compound.

-

Grignard Reagent Formation: Under strictly anhydrous conditions and an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine).[12][13] A solution of 1-bromo-2,4,6-trifluorobenzene in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to the magnesium to form the Grignard reagent, 2,4,6-trifluorophenylmagnesium bromide.[12]

-

Reaction with Acetylating Agent: The prepared Grignard reagent is then reacted with a suitable acetylating agent (e.g., acetic anhydride) at a low temperature (e.g., -78 °C to 0 °C) to form the ketone.[14][15]

-

Quenching and Workup: The reaction is quenched by the slow addition of an acidic solution (e.g., aqueous ammonium chloride or dilute HCl).[12][13]

-

Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or distillation.[12]

Chemical Reactivity and Applications

The trifluoroacetophenone core is a versatile scaffold for further chemical transformations. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and influences the reactivity of the ketone.[1]

Caption: Key reaction pathways of this compound.

Key reactions include:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, creating a chiral center for stereoselective synthesis.[1]

-

Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols.[1]

-

Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations to generate larger, more complex molecules.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly those ortho and para to the activating acetyl group, can be displaced by strong nucleophiles.[1]

These reactions make this compound a valuable precursor for a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fluorinated polymers.[2][3]

Role in Drug Discovery and Development

The trifluoroacetophenone motif is of significant interest in medicinal chemistry. The trifluoromethyl group can act as a bioisostere for other groups, and its presence often enhances the lipophilicity and metabolic stability of a drug candidate.[2][16]

Enzyme Inhibition

A notable application of trifluoroacetophenone derivatives is in the development of enzyme inhibitors.[17] The trifluoroacetyl group, especially when hydrated, can act as a transition-state analog for tetrahedral intermediates formed during enzymatic hydrolysis, leading to potent inhibition.[18]

A series of trifluoroacetophenone derivatives were synthesized and evaluated as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism.[17] It was found that certain "reverse amide" analogs were potent inhibitors of MCD.[17] The study suggested that the trifluoroacetyl group likely interacts with the MCD active site as its hydrate, and the addition of electron-withdrawing groups to the phenyl ring can stabilize this hydrated species, thereby enhancing the inhibitory activity.[17]

References

- 1. This compound | 51788-77-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. alfa-industry.com [alfa-industry.com]

- 5. 51788-77-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. acechemistry.co.uk [acechemistry.co.uk]

- 14. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]

- 15. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 16. escales | Virtual tour generated by Panotour [ub.edu]

- 17. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2',4',6'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4',6'-Trifluoroacetophenone is a fluorinated aromatic ketone that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of this compound.

Physicochemical Properties

This compound is typically a colorless to light orange or yellow clear liquid at room temperature.[3] It is slightly soluble in water but soluble in many organic solvents like ether, acetone, and benzene.[3][4]

| Property | Value | Source(s) |

| CAS Number | 51788-77-3 | [1][3] |

| Molecular Formula | C₈H₅F₃O | [1][3] |

| Molecular Weight | 174.12 g/mol | [1][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 190 °C | [1][3] |

| Density | 1.34 g/cm³ (predicted: 1.303 ± 0.06 g/cm³) | [3] |

| Refractive Index | n20/D 1.47 (predicted: 1.473) | [3] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [3][4] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry environment. | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.

Materials:

-

1,3,5-Trifluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add 1,3,5-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Once the addition of 1,3,5-trifluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.6 ppm) and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, and the fluorinated aromatic carbons. |

| ¹⁹F NMR | Signals characteristic of the fluorine atoms on the aromatic ring. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1700 cm⁻¹), and bands for C-F and aromatic C-H stretching. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram with a mass spectrum showing the molecular ion peak (m/z = 174) and characteristic fragmentation patterns. |

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of organic molecules.[1] Its primary application lies in the pharmaceutical industry, where the incorporation of the trifluoromethylphenyl group can impart desirable properties to drug candidates.

Key advantages of using this compound in drug design include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

-

Modulation of Electronic Properties: The high electronegativity of fluorine atoms can alter the electronic nature of the aromatic ring, influencing the pKa of nearby functional groups and improving binding interactions with biological targets.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties.[2]

The reactivity of the ketone functional group allows for a variety of chemical transformations, including:

-

Reductions: The carbonyl group can be reduced to a secondary alcohol.

-

Nucleophilic Additions: The electrophilic carbonyl carbon can be attacked by various nucleophiles.

-

Condensation Reactions: It can participate in reactions such as aldol condensations.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role in the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 51788-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

2',4',6'-Trifluoroacetophenone material safety data sheet (MSDS) summary

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 2',4',6'-Trifluoroacetophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a detailed summary of the Material Safety Data Sheet (MSDS) for this compound (CAS No. 51788-77-3), a versatile reagent often employed in the synthesis of pharmaceuticals and other advanced materials.[1] The following sections present key data in a structured format, outline safety procedures, and visualize the logical flow of hazard management.

Quantitative Data Summary

The physical and chemical properties of this compound are crucial for its proper handling and use in experimental settings. These properties are summarized in the table below.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 51788-77-3 |

| Molecular Formula | C₈H₅F₃O |

| Molecular Weight | 174.12 g/mol [1] |

| Appearance | Colorless to light orange to yellow clear liquid[1] |

| Boiling Point | 190 °C[1] |

| Density | 1.34 g/cm³[1] |

| Refractive Index | n20/D 1.47[1] |

| Purity | ≥ 97% |

Note: Data sourced from various supplier safety data sheets. Values may vary slightly between batches and suppliers.

Hazard Identification and Safety Precautions

Understanding the hazards associated with this compound is the foundation of its safe use. This information is typically conveyed through GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and precautionary statements.

Table 2: Hazard Identification and Precautionary Statements

| Category | Information |

| GHS Pictogram | Exclamation mark (GHS07) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | Prevention: P261: Avoid breathing mist or vapours. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: Safety and Handling

While specific experimental protocols involving this compound will vary based on the research objectives, the following general safety and handling procedures should be considered standard practice.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors is likely, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[3]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Keep container tightly closed in a dry and well-ventilated place.[6]

-

Store at 2-8°C for long-term stability.[1]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

-

Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, call a physician.[3][6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

This comprehensive summary of the material safety data for this compound provides a foundation for its safe use in a laboratory setting. Adherence to these guidelines is essential for protecting the health and safety of all personnel. Always consult the most recent version of the MSDS from your supplier before use.

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2',4',6'-Trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',4',6'-Trifluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development due to the unique electronic properties conferred by the fluorine atoms. The trifluorinated phenyl ring strongly activates the carbonyl group towards nucleophilic attack, making it a valuable synthon for the introduction of complex functionalities. This guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, with a focus on its enhanced electrophilicity and its utility in asymmetric synthesis. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Introduction: The Influence of Trifluorination on Carbonyl Reactivity

The presence of three fluorine atoms on the phenyl ring of this compound dramatically influences the reactivity of the carbonyl group. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon. This heightened electrophilicity makes the carbonyl group in this compound exceptionally susceptible to nucleophilic addition reactions. This enhanced reactivity is a key feature that distinguishes it from non-fluorinated acetophenone and opens avenues for a range of chemical transformations that are sluggish or do not occur with the parent compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. These data are essential for its identification, handling, and for monitoring the progress of reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51788-77-3 | [1] |

| Molecular Formula | C₈H₅F₃O | [1] |

| Molecular Weight | 174.12 g/mol | [1] |

| Boiling Point | 190 °C | [2] |

| Density | 1.34 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.473 | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Slightly soluble in water | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Feature | Approximate Value |

| FT-IR | Carbonyl (C=O) stretch | ~1700-1720 cm⁻¹ |

| C-F stretch | ~1100-1300 cm⁻¹ | |

| ¹H NMR | Methyl protons (-CH₃) | ~2.5 ppm (s) |

| Aromatic protons | ~6.8-7.2 ppm (m) | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~190-195 ppm |

| Methyl carbon (-CH₃) | ~26 ppm | |

| Aromatic carbons | ~100-165 ppm (multiple signals, with C-F coupling) | |

| ¹⁹F NMR | Aromatic fluorines | -100 to -110 ppm (m) |

Reactivity of the Carbonyl Group: Enhanced Electrophilicity

The primary mode of reactivity for the carbonyl group in this compound is nucleophilic addition. The strong electron-withdrawing nature of the trifluorinated ring renders the carbonyl carbon highly electron-deficient and thus, a potent electrophile.

Nucleophilic Addition Reactions

A wide array of nucleophiles can readily add to the carbonyl group of this compound. These reactions typically proceed under mild conditions and often with high yields. Common nucleophiles include:

-

Hydride reagents: (e.g., NaBH₄, LiAlH₄) for reduction to the corresponding alcohol.

-

Organometallic reagents: (e.g., Grignard reagents, organolithiums) for the formation of tertiary alcohols.

-

Enolates: in aldol-type reactions.

-

Ylides: in Wittig-type reactions for olefination.

-

Amines and their derivatives: for the formation of imines and related compounds.

The general mechanism for nucleophilic addition is depicted below:

Caption: General mechanism of nucleophilic addition to the carbonyl group.

Asymmetric Synthesis: Access to Chiral Fluorinated Alcohols

A significant application of the enhanced reactivity of this compound is in the synthesis of chiral alcohols. These compounds are valuable building blocks in the pharmaceutical industry. Asymmetric reduction of the prochiral ketone is a key strategy to achieve this.

Corey-Itsuno-Shibata (CBS) Reduction